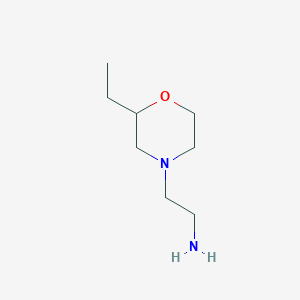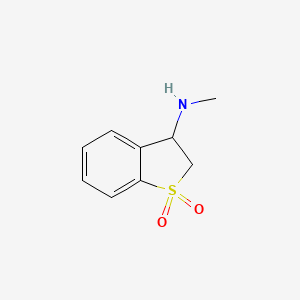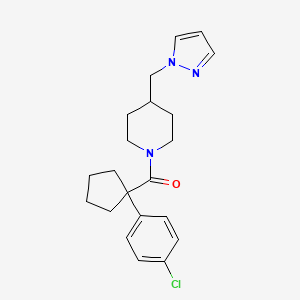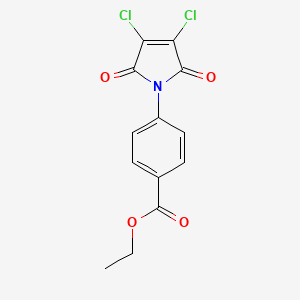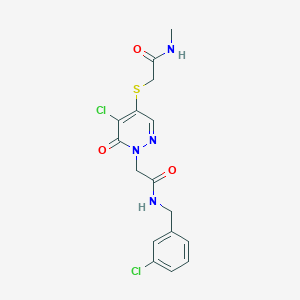
2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C16H16Cl2N4O3S and its molecular weight is 415.29. The purity is usually 95%.
BenchChem offers high-quality 2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Anticonvulsant and Muscle Relaxant Activities : Derivatives of dihydropyridazinones have been synthesized and evaluated for their anticonvulsant activity and muscle relaxant activity. Compounds exhibited promising anticonvulsant activity in models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) models, compared to standard drugs phenytoin and diazepam. Some also showed significant muscle relaxant activity, indicating their potential therapeutic applications in neuromuscular disorders (Sharma et al., 2013).
Antitumor Activity : Thiophene analogues of chloro-dideazafolic acid have been synthesized and tested for their in vitro antitumor activity. These compounds were evaluated as inhibitors of tumor cell growth in culture, showcasing their potential in cancer therapeutics (Forsch et al., 2002).
Antimicrobial Evaluation : Novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, and other derivatives have been prepared and evaluated for their antimicrobial activities. These studies underscore the utility of such compounds in developing new antimicrobial agents (Altalbawy, 2013).
Chemical Synthesis and Reactivity
Synthesis of Derivatives : Research has focused on synthesizing a variety of derivatives from pyridinones and dihydropyridines, exploring their chemical reactivity for potential applications in medicinal chemistry. These efforts have led to the creation of compounds with potential as lead structures for drug development (Shatsauskas et al., 2017).
Novel Heterocyclic Compounds : The exploration of new heterocyclic compounds derived from pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, highlighting the versatility of these chemical frameworks in synthesizing compounds with potentially valuable pharmacological properties (Ibrahim & Behbehani, 2014).
properties
IUPAC Name |
2-[5-chloro-4-[2-(methylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-[(3-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O3S/c1-19-14(24)9-26-12-7-21-22(16(25)15(12)18)8-13(23)20-6-10-3-2-4-11(17)5-10/h2-5,7H,6,8-9H2,1H3,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDKEKUBNRVGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=C(C(=O)N(N=C1)CC(=O)NCC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-chloro-1-(2-((3-chlorobenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)

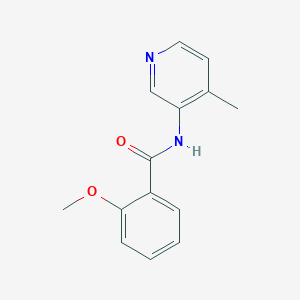
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
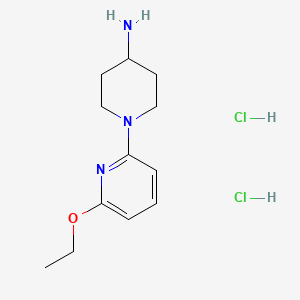
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)
